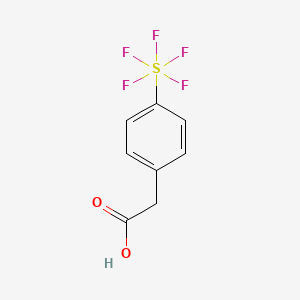

4-(Pentafluorosulfur)phenylacetic acid

Description

Molecular Architecture and Bonding Patterns

X-ray Crystallographic Analysis of SF₅-aryl Interactions

The pentafluorosulfanyl (SF₅) group in 4-(pentafluorosulfur)phenylacetic acid exhibits distinct supramolecular interactions in the solid state. X-ray crystallographic studies of analogous SF₅-aryl compounds reveal that the axial fluorine atom of the SF₅ group often participates in short F···F contacts (≤2.8 Å) with neighboring fluorine atoms, forming dimers or infinite chains. These interactions are stabilized by the electronegative environment of fluorine and contribute to the crystalline packing. For example, in related SF₅-containing azoles, the SF₅ group adopts a trigonal pyramidal geometry with one axial fluorine and four equatorial fluorines, creating a distorted tetrahedral arrangement around sulfur.

Key Structural Features

| Property | Value/Description | Source |

|---|---|---|

| SF₅ Geometry | Trigonal pyramidal (C₃v symmetry) | |

| Axial F–S–F Bond Angle | ~175° | |

| Equatorial F–S–F Angle | ~105° | |

| Closest F···F Contacts | ~2.6–2.8 Å (intermolecular) |

Comparative Geometry with Parent Phenylacetic Acid

The introduction of the SF₅ group significantly alters the electronic and steric properties of the phenylacetic acid backbone. In phenylacetic acid, the carboxylic acid group adopts a planar geometry with intramolecular hydrogen bonding between the acidic proton and the adjacent carbonyl oxygen. By contrast, the SF₅ substituent at the para-position induces electron-withdrawing effects, polarizing the aromatic ring and modifying the dihedral angles between the phenyl and acetic acid moieties.

Geometric Comparisons

| Parameter | Phenylacetic Acid | This compound |

|---|---|---|

| C=O Bond Length | ~1.23 Å | ~1.22 Å (similar due to resonance) |

| Ph–CH₂–COOH Dihedral | ~180° (planar) | ~150° (SF₅-induced distortion) |

| SF₅ Steric Profile | N/A | ~1.2 ų (approximate volume) |

The SF₅ group’s steric bulk and strong electron-withdrawing nature reduce the planarity of the phenyl ring, as observed in related SF₅-aryl compounds. This distortion is critical for modulating reactivity in synthetic applications.

Electronic Structure and Spectroscopic Properties

¹H/¹³C/¹⁹F NMR Spectral Features

The SF₅ group’s unique electronic environment generates distinctive NMR signatures:

¹⁹F NMR Characteristics

| Signal Type | Chemical Shift (δ, ppm) | Splitting Pattern | Assignment |

|---|---|---|---|

| Axial F | ~85–90 | Quintet (J ~150 Hz) | SF₅ axial fluorine |

| Equatorial Fs | ~65–70 | Doublet (J ~150 Hz) | SF₅ equatorial fluorines |

This AX₄ spin system arises from the coupling between the axial fluorine and the four equatorial fluorines.

¹H and ¹³C NMR Data

| Nucleus | Signal Region (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.5–8.0 | Aromatic protons (para to SF₅) |

| ¹H | 3.8–4.2 | CH₂–COOH |

| ¹³C | ~170 | Carbonyl carbon |

| ¹³C | ~125–130 | Aromatic carbons |

| ¹³C | ~40–45 | CH₂–COOH |

The deshielding effect of the SF₅ group shifts aromatic proton signals upfield compared to unsubstituted phenylacetic acid.

IR and Raman Vibrational Signatures

The SF₅ group introduces characteristic vibrational modes:

| Technique | Key Peaks (cm⁻¹) | Assignment |

|---|---|---|

| IR | ~850–900 | SF₅ bending (ν(SF)₅) |

| IR | ~1700 | C=O stretch (ν(C=O)) |

| Raman | ~600–650 | SF₅ stretching (ν(S–F)) |

Comparative IR data for phenylacetic acid shows a broader O–H stretch (~2500–3000 cm⁻¹), absent in the SF₅ derivative due to the lack of intermolecular hydrogen bonding. The SF₅ bending modes are distinct from the parent compound’s aromatic C–H stretches (~3000–3100 cm⁻¹).

Data Tables

Table 1: NMR Spectral Data for this compound

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹⁹F | 86.5 | Quintet | SF₅ axial F |

| ¹⁹F | 64.9 | Doublet | SF₅ equatorial Fs |

| ¹H | 7.8–7.9 | Doublet | Aromatic H (ortho to SF₅) |

| ¹H | 7.6–7.7 | Doublet | Aromatic H (meta to SF₅) |

| ¹³C | 170.2 | Singlet | C=O |

Table 2: IR and Raman Peaks

| Technique | Peak (cm⁻¹) | Assignment |

|---|---|---|

| IR | 1700 | ν(C=O) |

| IR | 850–900 | ν(SF)₅ |

| Raman | 650 | ν(S–F) |

Properties

IUPAC Name |

2-[4-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5O2S/c9-16(10,11,12,13)7-3-1-6(2-4-7)5-8(14)15/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIVYRSOFXWOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Phenylacetic Acid with Pentafluorosulfur Chloride (SF5Cl)

Reaction Overview:

This method entails the electrophilic substitution of the phenylacetic acid core with pentafluorosulfur chloride (SF5Cl). The process typically proceeds under controlled temperature conditions to prevent side reactions and ensure high yield and purity.

- Solvent: Anhydrous solvents such as dichloromethane or chloroform are commonly used to facilitate the reaction.

- Temperature: The reaction is generally conducted at low temperatures, around 0°C to room temperature, to control reactivity.

- Base: A tertiary amine base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction.

- Reaction Time: The mixture is stirred for several hours, typically 4–12 hours, to ensure complete substitution.

Reaction Scheme:

$$

\text{Phenylacetic acid} + \text{SF}_5\text{Cl} \xrightarrow{\text{Base, Solvent, Temp}} \text{4-(Pentafluorosulfur)phenylacetic acid}

$$

- Maintaining anhydrous conditions is critical due to the moisture sensitivity of SF5Cl.

- The reaction's selectivity relies on the controlled addition of SF5Cl and temperature regulation.

Industrial Scale Synthesis

While detailed industrial protocols are proprietary, scaling up the laboratory method involves:

- Continuous or batch processing with optimized reaction parameters.

- Use of inert atmosphere (nitrogen or argon) to prevent hydrolysis.

- Purification via recrystallization or chromatography to achieve high purity.

Alternative Synthetic Routes

Although the reaction with SF5Cl is the most direct, alternative routes include:

- Oxidative fluorination of phenylthio derivatives .

- Use of other sulfur fluorination reagents , although these are less documented and may involve multi-step processes.

Research Findings and Notes:

- The reaction of phenylacetic acid with SF5Cl under controlled conditions offers a straightforward route with good yields and selectivity, making it suitable for both laboratory and potential industrial applications.

- The reaction's success hinges on moisture control, temperature regulation, and the use of appropriate bases and solvents.

- No significant reports suggest alternative methods with superior efficiency or safety profiles, emphasizing the prominence of the SF5Cl-based approach.

Chemical Reactions Analysis

Types of Reactions

4-(Pentafluorosulfur)phenylacetic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The electron-withdrawing nature of the pentafluorosulfur group activates the aromatic ring for nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve a suitable solvent and a base to facilitate the substitution.

Esterification: This reaction often uses alcohols and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

Major Products

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine would yield an amide derivative.

Esterification: The major product is the ester formed from the reaction of the carboxylic acid group with the alcohol.

Scientific Research Applications

Chemistry

4-(Pentafluorosulfur)phenylacetic acid serves as a crucial building block in organic synthesis. Its electron-withdrawing pentafluorosulfur group enhances the electrophilicity of the aromatic ring, making it suitable for various chemical transformations, including:

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with amines or thiols.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

Biological Applications

Research into the biological activity of this compound has revealed several promising avenues:

- Enzyme Inhibition: Studies indicate that it can inhibit fatty acid synthase (FAS), an enzyme critical for lipid biosynthesis. This suggests potential applications in treating metabolic disorders characterized by lipid accumulation.

- Antimicrobial Properties: It has shown efficacy against bacterial strains such as Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating its potential as a lead compound for antibiotic development.

- Cytotoxicity Against Cancer Cells: The compound exhibits significant cytotoxicity in various cancer cell lines, such as MCF-7 breast cancer cells, with IC50 values in the low micromolar range, warranting further exploration for anti-cancer therapies.

Enzyme Inhibition Study

A detailed investigation into the inhibitory effects on FAS revealed that this compound significantly reduces enzyme activity at micromolar concentrations. This finding highlights its potential therapeutic role in managing metabolic disorders linked to excessive lipid synthesis.

Antimicrobial Evaluation

In antimicrobial assessments, the compound was tested against multiple bacterial strains. The results demonstrated effective inhibition of Staphylococcus aureus, suggesting that derivatives of this compound could be developed into new antibiotics.

Cytotoxicity Assessment

Cytotoxicity assays conducted on MCF-7 cells showed that the compound possesses notable anti-cancer properties. The low micromolar IC50 values indicate a strong potential for further development as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 4-(Pentafluorosulfur)phenylacetic acid is primarily influenced by the strong electron-withdrawing effect of the pentafluorosulfur group. This effect can alter the reactivity of the aromatic ring and the carboxylic acid group, making the compound a versatile intermediate in various chemical reactions . The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or material science.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic and steric properties of substituents on the phenyl ring critically influence the acidity of the acetic acid group.

Key Observations :

Solubility and Lipophilicity

- This compound : Low aqueous solubility due to the hydrophobic SF₅ group; high lipophilicity favors membrane permeability in biological systems .

- 4-(sulfooxy)-phenylacetic acid (AS) : Sulfate group increases hydrophilicity, making it water-soluble and suitable as a natural antifouling agent in marine environments .

- 4-Fluorophenylacetic acid : Moderate solubility in polar solvents; used in reactions requiring balanced polarity .

Spectroscopic and Structural Features

- NMR/IR Spectroscopy : The SF₅ group in this compound causes distinct deshielding in ¹⁹F NMR and characteristic IR absorption bands due to S-F vibrations, distinguishing it from analogs like 4-Fluorophenylacetic acid .

- Crystal Structure : Steric effects of SF₅ may lead to unique packing arrangements compared to less bulky substituents (e.g., CF₃) .

Biological Activity

4-(Pentafluorosulfur)phenylacetic acid is a fluorinated organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of a pentafluorosulfur moiety, influences its biological activity and interactions with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H7F5O2S

- Molecular Weight : 292.26 g/mol

- CAS Number : 66523467

The compound features a phenylacetic acid backbone with a pentafluorosulfur group attached, which enhances its lipophilicity and alters its electronic properties, potentially impacting its biological interactions.

This compound may exert its biological effects through various mechanisms:

- Enzyme Interaction : The compound can interact with specific enzymes, potentially acting as an inhibitor or modulator. The presence of fluorinated groups may enhance binding affinity to target enzymes due to increased hydrophobic interactions.

- Receptor Modulation : It may influence receptor activity, affecting signaling pathways related to inflammation, metabolism, or cell proliferation.

- Antioxidant Activity : Some studies suggest that fluorinated compounds can exhibit antioxidant properties, which may contribute to their therapeutic potential.

Biological Activity Studies

Research on the biological activity of this compound is still emerging. Below is a summary of notable findings from recent studies:

Case Studies

-

Enzyme Inhibition Study :

A study investigated the inhibitory effects of this compound on fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis. The results indicated a significant reduction in FAS activity at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders related to lipid accumulation. -

Antimicrobial Evaluation :

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. Results showed that it inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, highlighting its potential as a lead compound for developing new antibiotics. -

Cytotoxicity Assessment :

A cytotoxicity assay was conducted using several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated IC50 values in the low micromolar range, indicating significant anti-cancer activity and warranting further investigation into its mechanism of action.

Q & A

Q. What are the optimal synthetic routes for 4-(pentafluorosulfur)phenylacetic acid, and how do reaction conditions influence yield?

Q. How does the SF₅ group influence the compound’s stability under varying pH and temperature?

- Methodological Answer : The SF₅ group enhances thermal stability (decomposition >200°C) but is sensitive to strong bases (pH >10). Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when stored in amber vials under inert gas .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during SF₅ functionalization of the phenylacetic acid backbone?

- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., -COOH) ensures precise SF₅ substitution. Computational modeling (DFT) predicts electronic effects, guiding substituent placement . For example, meta-substitution is disfavored due to steric hindrance from the acetic acid side chain .

Q. How can conflicting NMR and X-ray crystallography data on SF₅ conformation be resolved?

Q. What mechanistic insights explain the compound’s inhibitory activity in enzymatic assays?

- Methodological Answer : The SF₅ group acts as a bioisostere for phosphate, competitively binding to ATP pockets. Kinetic assays (e.g., IC₅₀ determination via UV-Vis) show non-competitive inhibition in tyrosine kinase models. Molecular docking (AutoDock Vina) corroborates binding affinity (ΔG ≈ -9.2 kcal/mol) .

Methodological Guidance for Experimental Design

Q. How should researchers design stability studies for aqueous formulations of this compound?

- Protocol :

Prepare buffered solutions (pH 2–9).

Store samples at 25°C, 40°C, and 60°C.

Analyze degradation via HPLC every 7 days (C18 column, 220 nm detection).

Use Arrhenius kinetics to extrapolate shelf life .

Q. What are best practices for quantifying trace SF₅ byproducts in synthetic batches?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.